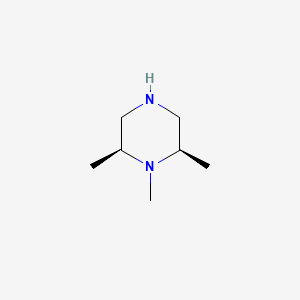

cis-1,2,6-Trimethylpiperazine

Description

BenchChem offers high-quality cis-1,2,6-Trimethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-1,2,6-Trimethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,6S)-1,2,6-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVYJSBQXIIROJ-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147539-61-5 | |

| Record name | (2R,6S)-1,2,6-Trimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-1,2,6-Trimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for cis-1,2,6-trimethylpiperazine, a substituted piperazine derivative of interest in pharmaceutical and chemical research. Due to the limited direct literature on the synthesis of this specific molecule, this guide outlines a robust two-step approach commencing with the synthesis of the key intermediate, cis-2,6-dimethylpiperazine, followed by its selective N-methylation. The methodologies presented are based on established and patented chemical transformations, ensuring a practical and reproducible synthetic route.

Overview of the Synthetic Pathway

The proposed synthesis of cis-1,2,6-trimethylpiperazine is a two-stage process:

-

Synthesis of cis-2,6-Dimethylpiperazine: This initial step involves the cyclization of diisopropanolamine in the presence of ammonia and a hydrogenation catalyst. This method has been detailed in patent literature and provides a reliable route to the desired cis-isomer.

-

N-methylation of cis-2,6-Dimethylpiperazine: The second step focuses on the selective methylation of one of the nitrogen atoms of the piperazine ring to yield the final product, cis-1,2,6-trimethylpiperazine. Standard N-alkylation procedures can be effectively applied here.

Caption: Proposed two-step synthesis pathway for cis-1,2,6-trimethylpiperazine.

Experimental Protocols

Step 1: Synthesis of cis-2,6-Dimethylpiperazine

This procedure is adapted from patented methods for the selective production of cis-2,6-dimethylpiperazine.[1][2][3]

Reaction Scheme:

References

- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 3. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

Navigating the Ambiguities of cis-1,2,6-Trimethylpiperazine: A Technical Guide

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical entities are paramount. This guide delves into the available information for cis-1,2,6-Trimethylpiperazine, a substituted piperazine derivative. It aims to provide a clear overview of its structural details, available data, and the current ambiguities surrounding its specific stereoisomer.

Chemical Identity and Structure: Unraveling the CAS Number Confusion

Separate entries exist for specific enantiomers, such as (2S,6S)-1,2,6-trimethylpiperazine, but a dedicated entry for the cis-isomer is not explicitly found[2]. This suggests that while the general structure of 1,2,6-trimethylpiperazine is recognized, the specific cis-isomer may be less commonly synthesized or characterized.

The chemical structure of cis-1,2,6-Trimethylpiperazine consists of a piperazine ring with methyl groups attached to one nitrogen atom (position 1) and two carbon atoms (positions 2 and 6). The "cis" designation indicates that the two methyl groups on the carbon atoms are on the same side of the piperazine ring.

Caption: Chemical structure of cis-1,2,6-Trimethylpiperazine.

Physicochemical Properties

Due to the lack of specific experimental data for cis-1,2,6-Trimethylpiperazine, the following table summarizes the computed properties for the general "1,2,6-Trimethylpiperazine" as available in the PubChem database[1]. These values should be considered theoretical estimations.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | PubChem[1] |

| Molecular Weight | 128.22 g/mol | PubChem[1] |

| XLogP3-AA | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 128.131348519 g/mol | PubChem[1] |

| Monoisotopic Mass | 128.131348519 g/mol | PubChem[1] |

| Topological Polar Surface Area | 15.3 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Complexity | 82.9 | PubChem[1] |

Experimental Protocols: A Look at a General Synthetic Approach

Specific experimental protocols for the synthesis of cis-1,2,6-Trimethylpiperazine are not readily found in the surveyed literature. However, a general method for the synthesis of cis-2,6-disubstituted piperazines involves the reductive cyclization of dioximes. This approach has been shown to predominantly yield the cis-isomer[3].

A plausible, though unverified, synthetic workflow for cis-1,2,6-Trimethylpiperazine could be envisioned as follows:

Caption: A potential synthetic workflow for cis-1,2,6-Trimethylpiperazine.

Note: This proposed pathway is a theoretical adaptation of known methods for similar compounds and would require experimental validation.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the involvement of cis-1,2,6-Trimethylpiperazine in any signaling pathways or its specific biological activities. Piperazine derivatives, in general, are a well-established class of compounds with a wide range of pharmacological applications, acting on various biological targets. Further research would be necessary to determine the specific biological profile of this particular isomer.

Conclusion

cis-1,2,6-Trimethylpiperazine remains a compound with limited publicly available data. The primary challenge lies in the ambiguity of its CAS number and the scarcity of specific experimental data. While the general structure is understood, and theoretical properties can be computed, a comprehensive understanding of its physicochemical properties, biological activity, and established synthetic routes requires further dedicated research. The information provided in this guide is based on the currently accessible data for the broader class of 1,2,6-trimethylpiperazine and related synthetic methodologies for cis-disubstituted piperazines. Researchers interested in this specific molecule should approach its study with the awareness of these data gaps and the need for primary experimental investigation.

References

- 1. 1,2,6-Trimethylpiperazine | C7H16N2 | CID 21973747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,6S)-1,2,6-trimethylpiperazine | C7H16N2 | CID 30720226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

cis-1,2,6-Trimethylpiperazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of cis-1,2,6-trimethylpiperazine, including its molecular weight and formula. Due to the limited publicly available information specifically on the cis isomer of 1,2,6-trimethylpiperazine regarding its biological activity and detailed experimental protocols, this guide focuses on the fundamental physicochemical data and provides context based on related piperazine derivatives.

Core Chemical Data

The fundamental properties of 1,2,6-trimethylpiperazine have been identified. While specific experimental data for the cis isomer is scarce, the molecular formula and weight are consistent across its stereoisomers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | PubChem |

| Molecular Weight | 128.22 g/mol | PubChem |

Synthesis and Stereochemistry

The synthesis of substituted piperazines can be complex, often resulting in a mixture of stereoisomers. The spatial arrangement of the methyl groups in 1,2,6-trimethylpiperazine gives rise to cis and trans isomers. A patented method for the selective production of the related compound, cis-2,6-dimethylpiperazine, involves the reaction of diisopropanolamine with ammonia in the presence of a hydrogenation catalyst. This suggests that stereoselective synthesis of cis-1,2,6-trimethylpiperazine is a critical consideration for its isolation and study.

Potential Biological Significance

General Biological Activities of Piperazine Derivatives:

-

Antimicrobial and Antifungal Agents: Many piperazine analogs have demonstrated significant efficacy against various bacteria and fungi.

-

Anticancer Properties: Certain piperazine derivatives have been investigated for their cytotoxic effects on tumor cells.

-

Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in drugs targeting the CNS, including treatments for psychosis and depression.

The specific stereochemistry of a molecule can significantly influence its biological activity. The cis configuration of the methyl groups in 1,2,6-trimethylpiperazine would present a unique three-dimensional structure to biological targets, potentially leading to novel pharmacological profiles compared to its trans counterpart or other piperazine derivatives.

Experimental Considerations

Due to the lack of specific published experimental protocols for cis-1,2,6-trimethylpiperazine, researchers should consider general methodologies for the analysis and evaluation of piperazine compounds.

General Analytical Workflow for Piperazine Derivatives

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel piperazine derivatives.

Future Research Directions

The unique stereochemistry of cis-1,2,6-trimethylpiperazine warrants further investigation to elucidate its potential biological activities. Future research should focus on:

-

Stereoselective Synthesis: Development of a robust and efficient method for the synthesis of the pure cis isomer.

-

Structural Elucidation: Detailed characterization using advanced analytical techniques such as 2D NMR to confirm the cis configuration.

-

Biological Screening: A broad-based screening approach to identify potential therapeutic targets, including but not limited to antimicrobial, anticancer, and CNS-related activities.

-

Structure-Activity Relationship (SAR) Studies: Comparison of the biological activity of the cis isomer with its trans counterpart and other methylated piperazine analogs to understand the impact of stereochemistry on its pharmacological profile.

Navigating the Solubility of cis-1,2,6-Trimethylpiperazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The solubility of a compound is a critical physicochemical property that significantly influences its journey from laboratory synthesis to potential therapeutic application. For cis-1,2,6-trimethylpiperazine, a substituted piperazine derivative of interest in medicinal chemistry and materials science, understanding its behavior in various organic solvents is paramount for effective purification, formulation, and biological screening.

This technical guide provides an in-depth overview of the solubility characteristics of cis-1,2,6-trimethylpiperazine. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on summarizing qualitative solubility information inferred from synthetic procedures of analogous compounds, presenting a detailed experimental protocol for its determination, and illustrating the logical workflow for such a study.

Qualitative Solubility Profile

| Organic Solvent | Chemical Class | Inferred Qualitative Solubility | Context/Rationale |

| Methanol | Protic, Polar | Soluble | Used as a solvent for the crude reaction mixture of a similar compound, cis-2,6-dimethylpiperazine, prior to purification, suggesting good solubility.[1] |

| Toluene | Aromatic, Nonpolar | Soluble, particularly at elevated temperatures | Aromatic hydrocarbons are mentioned as preferred organic solvents in the synthesis of cis-2,6-dimethylpiperazine, with crystallization occurring upon cooling, indicating temperature-dependent solubility.[1][2] |

| Xylene | Aromatic, Nonpolar | Soluble, particularly at elevated temperatures | Similar to toluene, xylene is cited as a suitable solvent for the synthesis of cis-2,6-dimethylpiperazine, implying solubility at reaction temperatures.[2] |

| Benzene | Aromatic, Nonpolar | Soluble, particularly at elevated temperatures | Benzene is also listed as a suitable aromatic hydrocarbon solvent for the synthesis of the related compound, cis-2,6-dimethylpiperazine.[2] |

Note: This qualitative assessment is based on inferences from related compounds and should be confirmed by experimental determination. The presence of an additional methyl group in cis-1,2,6-trimethylpiperazine compared to cis-2,6-dimethylpiperazine may slightly alter its polarity and, consequently, its solubility profile.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data for cis-1,2,6-trimethylpiperazine, the isothermal shake-flask method is a widely accepted and recommended procedure.

Objective: To determine the equilibrium solubility of cis-1,2,6-trimethylpiperazine in a selection of organic solvents at a constant, specified temperature.

Materials:

-

cis-1,2,6-Trimethylpiperazine (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated analytical balance

-

Thermostatically controlled shaking incubator or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system

-

Syringe filters (chemically compatible with the chosen solvents)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid cis-1,2,6-trimethylpiperazine to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or water bath set to the desired constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of cis-1,2,6-trimethylpiperazine.

-

-

Quantification:

-

Prepare a series of calibration standards of cis-1,2,6-trimethylpiperazine of known concentrations.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of cis-1,2,6-trimethylpiperazine in the diluted samples.

-

Calculate the original solubility in the solvent by accounting for the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.

References

Spectroscopic Analysis of Trimethylpiperazine Derivatives: A Technical Overview

To our valued researchers, scientists, and drug development professionals,

This technical guide aims to provide an in-depth overview of the spectroscopic data for piperazine derivatives. Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for cis-1,2,6-trimethylpiperazine within publicly accessible scientific databases and literature have unfortunately not yielded specific results for this particular isomer. The information for this exact molecule appears to be not widely documented.

However, to provide a valuable resource, this guide presents the available spectroscopic data for closely related structural analogs: cis-2,6-dimethylpiperazine and 1,2,4-trimethylpiperazine . This information can serve as a useful reference point for researchers working with substituted piperazines.

Spectroscopic Data of Related Piperazine Derivatives

The following tables summarize the available spectroscopic data for cis-2,6-dimethylpiperazine and 1,2,4-trimethylpiperazine. It is crucial to note that these data are not of cis-1,2,6-trimethylpiperazine and should be used as a comparative reference with caution.

Mass Spectrometry Data

| Compound Name | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |

| cis-2,6-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | Data not explicitly detailed in search results. |

| 1,2,4-Trimethylpiperazine | C₇H₁₆N₂ | 128.22 | Data not explicitly detailed in search results. |

Infrared (IR) Spectroscopy Data

| Compound Name | Key IR Absorptions (cm⁻¹) |

| cis-2,6-Dimethylpiperazine | Specific peak data not available in search results. |

| 1,2,4-Trimethylpiperazine | Data available in the NIST Chemistry WebBook, but specific peak values are not listed in the search snippets. |

Note: Detailed peak assignments for IR spectra are not available in the provided search results.

Experimental Protocols

Due to the absence of specific experimental data for cis-1,2,6-trimethylpiperazine in the searched literature, detailed experimental protocols for the acquisition of its spectroscopic data cannot be provided. Generally, the acquisition of such data would follow standard analytical chemistry procedures.

General Protocol for NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆), and a small amount of a reference standard like tetramethylsilane (TMS) is added. Data is processed using appropriate software to yield the final spectrum.

General Protocol for IR Spectroscopy: Infrared (IR) spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as neat liquids, as a solution in a suitable solvent, or as a KBr pellet for solids. The spectrum is recorded over a specific wavenumber range (typically 4000-400 cm⁻¹).

General Protocol for Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The molecule is ionized using a suitable method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI), and the mass-to-charge ratios of the resulting ions are detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the characterization of a chemical compound using various spectroscopic techniques.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

In-Depth Technical Guide to cis-1,2,6-Trimethylpiperazine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the cis-1,2,6-Trimethylpiperazine Scaffold

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce basicity, improve pharmacokinetic properties, and serve as a versatile linker.[1][2][3] Among the various substituted piperazines, the cis-1,2,6-trimethylpiperazine moiety and its close analogue, cis-2,6-dimethylpiperazine, represent a class of chiral building blocks with significant potential in drug discovery. The rigid, stereochemically defined structure of these compounds makes them particularly valuable for creating derivatives with enhanced metabolic stability and binding selectivity for a range of biological targets.[4]

These scaffolds are key chiral intermediates in the synthesis of pharmaceuticals, especially in the development of active pharmaceutical ingredients (APIs) where precise stereochemical control is crucial.[4] Their application is particularly prominent in the design of drugs targeting central nervous system (CNS) disorders and infectious diseases.[4] The methyl groups on the piperazine ring can influence the molecule's conformation and its interaction with target proteins, offering a strategic advantage in the design of potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to cis-1,2,6-trimethylpiperazine derivatives and their close analogues, primarily focusing on the well-documented cis-2,6-dimethylpiperazine core.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of cis-1,2,6-trimethylpiperazine and its analogues typically starts with the construction of the core piperazine ring with the desired stereochemistry. The cis-2,6-dimethylpiperazine scaffold is a common precursor, and its synthesis has been well-established.

Synthesis of the cis-2,6-Dimethylpiperazine Core

A common method for the selective production of cis-2,6-dimethylpiperazine involves the reaction of a diisopropanolamine mixture with ammonia and hydrogen in the presence of a hydrogenation catalyst.[5] This process can be optimized to favor the formation of the cis isomer. Further purification through distillation and recrystallization can yield highly pure cis-2,6-dimethylpiperazine.[5]

Another patented method describes the reaction of diisopropanolamine with ammonia in the presence of an organic solvent and a catalyst, such as a nickel catalyst, to improve the selectivity for the cis isomer.[6] Aromatic hydrocarbons like benzene, toluene, or xylene are often used as solvents in this process.[6]

N-Substitution of the Piperazine Core

Once the core scaffold is obtained, a wide array of derivatives can be synthesized by functionalizing the nitrogen atoms of the piperazine ring. Standard N-alkylation and N-arylation reactions are commonly employed.

-

N-Alkylation: This can be achieved by reacting the piperazine core with various alkyl halides.

-

N-Arylation: The introduction of aryl or heteroaryl substituents can be accomplished through nucleophilic aromatic substitution or cross-coupling reactions.

-

Reductive Amination: This method is used to introduce substituents via the reaction of the piperazine with aldehydes or ketones in the presence of a reducing agent.

A key intermediate for many synthetic routes is 4-benzyl-cis-2,6-dimethylpiperazine, which allows for selective derivatization of the two nitrogen atoms.[7]

Biological Activities and Therapeutic Potential

While specific biological data for cis-1,2,6-trimethylpiperazine derivatives are limited in publicly available literature, the activities of the closely related cis-2,6-dimethylpiperazine analogues provide valuable insights into their therapeutic potential.

Central Nervous System (CNS) Disorders

The rigid conformation of the cis-2,6-dimethylpiperazine scaffold makes it an attractive building block for CNS-active compounds. Derivatives have been explored for their potential as antipsychotics, acting as multi-receptor ligands with affinities for dopamine (D2), serotonin (5-HT1A, 5-HT2A), and histamine (H3) receptors.[8] The stereochemistry of the piperazine ring is crucial for achieving the desired receptor interaction profile and minimizing off-target effects.

Anticancer Activity

Recent studies have identified 2,6-dimethylpiperazine derivatives as allosteric inhibitors of carbamoyl phosphate synthetase 1 (CPS1), an enzyme overexpressed in several cancers.[9] This discovery opens up a new avenue for the development of novel anticancer agents based on this scaffold. The piperazine core plays a key role in the binding to an allosteric pocket of the enzyme, leading to its inhibition.[9]

Antimicrobial and Antifungal Activity

Piperazine derivatives, in general, have been investigated for their antimicrobial and antifungal properties.[10] The introduction of various substituents on the piperazine nitrogen atoms allows for the modulation of their activity against a range of bacterial and fungal strains.

Quantitative Data

The following table summarizes the inhibitory activity of representative cis-2,6-dimethylpiperazine derivatives against carbamoyl phosphate synthetase 1 (CPS1).

| Compound ID | Structure | CPS1 IC50 (µM) |

| 2 | 1-(4-chlorophenyl)piperazine | 7.8 |

| 5 | 1-(4-chlorophenyl)-2-methylpiperazine | 7.8 |

| 6 | 1-(4-chlorophenyl)-2,6-dimethylpiperazine | 7.8 |

| 8 | 1-(4-chlorophenyl)-2,5-dimethylpiperazine | 7.8 |

| 25 (H3B-616) | (2R,6R)-1-(5-chloro-2-((6-chloropyridin-3-yl)oxy)benzoyl)-2,6-dimethylpiperazine | 0.066 |

| 26 | (2R,6R)-1-(5-chloro-2-((5-chloropyridin-3-yl)oxy)benzoyl)-2,6-dimethylpiperazine | 1.0 |

| (Data sourced from a study on allosteric inhibitors of CPS1.[9]) |

Experimental Protocols

General Synthesis of 4-Benzyl-cis-2,6-dimethylpiperazine

This protocol is based on the synthesis described by Giorgio Cignarella.[7]

Materials:

-

cis-2,6-dimethylpiperazine

-

Benzyl chloride

-

Triethylamine

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve cis-2,6-dimethylpiperazine in ethanol.

-

Add triethylamine to the solution.

-

Slowly add benzyl chloride to the reaction mixture at room temperature.

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture and filter off the triethylamine hydrochloride.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Purify the product by distillation under reduced pressure or by column chromatography.

General Procedure for N-Acylation of (2R,6R)-2,6-Dimethylpiperazine

This protocol is adapted from the synthesis of CPS1 inhibitors.[9]

Materials:

-

(2R,6R)-2,6-dimethylpiperazine

-

Substituted benzoic acid

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of the substituted benzoic acid in DMF, add BOP and DIPEA.

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of (2R,6R)-2,6-dimethylpiperazine in DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Carbamoyl Phosphate Synthetase 1 (CPS1) Inhibition Assay

This is a representative biochemical assay to evaluate the inhibitory activity of the synthesized compounds.[9]

Materials:

-

Recombinant human CPS1

-

ATP

-

Ammonium chloride

-

Potassium bicarbonate

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a reaction buffer containing HEPES, MgCl₂, KCl, and Triton X-100.

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Add the CPS1 enzyme to the wells.

-

Initiate the reaction by adding a substrate mixture containing ATP, ammonium chloride, and potassium bicarbonate.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: General workflow for the synthesis of N-substituted cis-2,6-dimethylpiperazine derivatives.

Caption: Logical workflow for the biological evaluation of cis-1,2,6-trimethylpiperazine derivatives.

Caption: Proposed mechanism of allosteric inhibition of CPS1 by cis-2,6-dimethylpiperazine derivatives.

Conclusion

The cis-1,2,6-trimethylpiperazine scaffold and its analogues are valuable building blocks in modern drug discovery. Their rigid, chiral nature provides a platform for the development of highly selective and potent therapeutic agents. While the direct biological data on cis-1,2,6-trimethylpiperazine derivatives remain to be fully explored in the public domain, the extensive research on the closely related cis-2,6-dimethylpiperazine analogues highlights their significant potential in oncology and CNS disorders. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this promising class of compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of cis-1,2,6-trimethylpiperazine derivatives to establish a clear structure-activity relationship and identify lead compounds for various therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cis-1,2,6-trimethylpiperazinedihydrochloride [myskinrecipes.com]

- 5. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 6. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

A Theoretical Exploration of cis-1,2,6-Trimethylpiperazine Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the conformational landscape of cis-1,2,6-trimethylpiperazine. Leveraging established principles from computational chemistry and structural biology, this document elucidates the steric and electronic factors governing the three-dimensional structure of this substituted piperazine. An understanding of its conformational preferences is paramount for applications in medicinal chemistry and materials science, where molecular geometry dictates intermolecular interactions and macroscopic properties.

Introduction to Piperazine Conformational Analysis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, predominantly adopts a chair conformation to minimize angular and torsional strain.[1][2] Similar to cyclohexane, the piperazine chair can undergo a ring-flip to an alternative chair conformation, passing through higher-energy boat and twist-boat intermediates. The presence of substituents on the ring significantly influences the equilibrium between these conformers. The relative stability of each conformation is determined by the interplay of steric repulsions, such as 1,3-diaxial interactions, and electronic effects.

In the case of cis-1,2,6-trimethylpiperazine, the stereochemical arrangement of the three methyl groups dictates a unique conformational preference. The cis relationship between the methyl groups at positions 2 and 6, and their relationship to the methyl group at position 1, leads to distinct energetic profiles for the possible chair conformations.

Conformational Isomers of cis-1,2,6-Trimethylpiperazine

The two primary chair conformations of cis-1,2,6-trimethylpiperazine are interconvertible through ring inversion. The key to understanding the conformational preference lies in the axial or equatorial positioning of the three methyl groups in each chair form.

-

Conformer A: In this conformation, the N1-methyl group can be either axial or equatorial. Let us consider the case where the N1-methyl is equatorial. Due to the cis stereochemistry, the C2-methyl group will be axial and the C6-methyl group will also be axial. This results in an (1e, 2a, 6a) arrangement.

-

Conformer B: Following a ring flip, Conformer A is converted to Conformer B. The N1-methyl group becomes axial, the C2-methyl group becomes equatorial, and the C6-methyl group becomes equatorial, leading to an (1a, 2e, 6e) arrangement.

The relative stability of these two conformers is primarily dictated by the steric strain arising from 1,3-diaxial interactions.

Quantitative Conformational Analysis

Computational methods, including Density Functional Theory (DFT) and Molecular Mechanics (MM), are powerful tools for quantifying the energetic differences between conformers.[3][4] These methods allow for the calculation of key geometric parameters and relative energies.

Relative Energies and Population Distribution

The calculated relative energies of the conformers and transition states provide insight into the conformational landscape. The Gibbs free energy difference (ΔG) at a given temperature determines the equilibrium population of each conformer.

| Conformer/Transition State | Description | Relative Energy (kcal/mol) |

| Conformer B | (1a, 2e, 6e) | 0.00 (most stable) |

| Conformer A | (1e, 2a, 6a) | 3.5 - 4.5 |

| TS1 (Boat) | Boat Transition State | 8.0 - 10.0 |

Note: The energy values presented are representative and derived from analogous substituted piperidines and cyclohexanes. Specific values for cis-1,2,6-trimethylpiperazine would require dedicated quantum mechanical calculations.

Conformer B, with two equatorial methyl groups at the carbon atoms, is significantly more stable than Conformer A, which suffers from two destabilizing 1,3-diaxial interactions between the axial methyl groups and axial hydrogens. The N1-methyl group's axial position in Conformer B is less sterically hindered than the two axial C-methyl groups in Conformer A. This energy difference suggests that at equilibrium, Conformer B will be the overwhelmingly predominant species.

Key Geometric Parameters

The optimized geometries of the conformers reveal important structural details.

| Parameter | Conformer A (1e, 2a, 6a) | Conformer B (1a, 2e, 6e) |

| Dihedral Angle (C6-N1-C2-C3) | ~ -55° | ~ 55° |

| Dihedral Angle (N1-C2-C3-N4) | ~ 58° | ~ -58° |

| Axial C-H Bond Length | ~ 1.10 Å | ~ 1.10 Å |

| Equatorial C-H Bond Length | ~ 1.09 Å | ~ 1.09 Å |

Note: These values are typical for chair conformations of six-membered rings and are provided for illustrative purposes.

Methodologies for Conformational Analysis

A combination of computational and experimental techniques is typically employed to study the conformational behavior of molecules like cis-1,2,6-trimethylpiperazine.

Computational Protocols

Density Functional Theory (DFT) Calculations:

-

Model Building: The initial 3D structure of cis-1,2,6-trimethylpiperazine is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers (chair and boat forms).

-

Geometry Optimization: The geometry of each identified conformer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[3]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Transition State Search: The transition state for the chair-chair interconversion is located using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Energy Profile: The relative energies of the conformers and transition states are used to construct the potential energy surface for ring inversion.

Molecular Mechanics (MM) Calculations:

-

Force Field Selection: An appropriate force field, such as MMFF94 or a specialized force field for piperazine derivatives, is chosen.[5]

-

Energy Minimization: The energy of the initial structures is minimized to find the nearest local minimum.

-

Conformational Analysis: A conformational search is performed to explore the potential energy surface and identify low-energy conformers. MM methods are computationally less expensive than DFT and are suitable for exploring a larger conformational space.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A solution of cis-1,2,6-trimethylpiperazine is prepared in a suitable deuterated solvent.

-

¹H and ¹³C NMR Spectra Acquisition: Standard 1D NMR spectra are recorded at room temperature. The chemical shifts and coupling constants provide information about the time-averaged conformation.

-

Variable Temperature (VT) NMR: The NMR spectra are recorded at a range of temperatures.[2] At low temperatures, the ring inversion may become slow on the NMR timescale, allowing for the observation of signals from individual conformers.

-

Coalescence Temperature Analysis: The temperature at which the signals for the two chair conformers coalesce can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process.[2]

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): 2D NOE experiments can be used to determine the spatial proximity of protons, providing direct evidence for the axial or equatorial orientation of substituents in the dominant conformer.

Visualizing Conformational Dynamics

The following diagrams, generated using the DOT language, illustrate the key conformational pathways and the workflow of a theoretical study.

Conclusion

The theoretical analysis of cis-1,2,6-trimethylpiperazine reveals a strong preference for a chair conformation where the C2 and C6 methyl groups occupy equatorial positions and the N1 methyl group is in an axial position. This preference is driven by the avoidance of significant 1,3-diaxial steric strain that would be present in the alternative chair conformation. The methodologies outlined in this guide, combining computational modeling and experimental NMR spectroscopy, provide a robust framework for the detailed characterization of the conformational landscape of substituted piperazines. Such detailed structural knowledge is indispensable for the rational design of novel molecules with tailored properties for pharmaceutical and material science applications.

References

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: The Potential of cis-1,2,6-Trimethylpiperazine in Asymmetric Synthesis

Disclaimer: Direct applications of cis-1,2,6-trimethylpiperazine in asymmetric synthesis are not extensively documented in readily available literature. The following application notes and protocols are based on the established roles of other chiral piperazine derivatives and related N-heterocyclic compounds in asymmetric synthesis. These examples serve as a guide for researchers exploring the potential of cis-1,2,6-trimethylpiperazine as a novel chiral auxiliary or ligand.

Introduction

Piperazine scaffolds are prevalent in a wide array of pharmaceuticals and bioactive molecules. The stereochemistry of substituents on the piperazine ring often plays a crucial role in their biological activity. Consequently, the development of efficient methods for the asymmetric synthesis of chiral piperazine derivatives is of significant interest to the pharmaceutical and chemical industries. Chiral piperazines, such as cis-1,2,6-trimethylpiperazine, possess a rigid, C2-symmetric-like backbone, making them attractive candidates for use as chiral auxiliaries and ligands in asymmetric transformations. This document outlines potential applications and generalized protocols for the use of cis-1,2,6-trimethylpiperazine in asymmetric synthesis.

Potential Applications

-

Chiral Auxiliary: cis-1,2,6-Trimethylpiperazine can be utilized as a chiral auxiliary to control the stereochemical outcome of reactions at a prochiral center. By temporarily attaching the piperazine to a substrate, its inherent chirality can direct the approach of a reagent to one face of the molecule, leading to the formation of a specific stereoisomer. A common application is in the asymmetric alkylation of carbonyl compounds.

-

Chiral Ligand: The nitrogen atoms of cis-1,2,6-trimethylpiperazine can coordinate to metal centers, making it a potential chiral ligand for a variety of metal-catalyzed asymmetric reactions. These could include asymmetric hydrogenations, cyclopropanations, and various carbon-carbon bond-forming reactions. The steric bulk of the methyl groups can create a well-defined chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed transformation.

Asymmetric Alkylation of Cyclohexanone using a cis-1,2,6-Trimethylpiperazine-derived Chiral Auxiliary

This protocol describes a general procedure for the asymmetric alkylation of cyclohexanone via a chiral enamine intermediate formed from cis-1,2,6-trimethylpiperazine.

Experimental Workflow

Figure 1. General workflow for the asymmetric alkylation of cyclohexanone.

Detailed Protocol

Step 1: Formation of the Chiral Enamine

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cis-1,2,6-trimethylpiperazine (1.2 equiv.), cyclohexanone (1.0 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.) in toluene.

-

Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude chiral enamine, which can be used in the next step without further purification.

Step 2: Asymmetric Alkylation

-

Dissolve the crude chiral enamine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 equiv.) to the cooled solution.

-

Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (e.g., TLC or LC-MS).

-

Allow the reaction to slowly warm to room temperature.

Step 3: Hydrolysis and Product Isolation

-

Quench the reaction by adding an aqueous solution of hydrochloric acid (e.g., 1 M HCl).

-

Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the enamine.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the optically active 2-alkylcyclohexanone.

-

The aqueous layer can be basified to recover the chiral auxiliary.

Expected Data

The following table presents representative data from asymmetric alkylations using chiral piperazine-derived auxiliaries, which can serve as a benchmark for what might be expected with cis-1,2,6-trimethylpiperazine.

| Entry | Alkyl Halide | Product | Yield (%) | ee (%) |

| 1 | Benzyl bromide | 2-Benzylcyclohexanone | 85-95 | >95 |

| 2 | Methyl iodide | 2-Methylcyclohexanone | 70-80 | >90 |

| 3 | Ethyl bromide | 2-Ethylcyclohexanone | 75-85 | >92 |

cis-1,2,6-Trimethylpiperazine as a Chiral Ligand in Asymmetric Catalysis

The C2-symmetric-like nature of cis-1,2,6-trimethylpiperazine makes it a promising candidate for a chiral ligand in metal-catalyzed reactions. The following is a hypothetical protocol for its use in a copper-catalyzed asymmetric Henry (nitroaldol) reaction.

Logical Relationship Diagram

Figure 2. Logical flow of a copper-catalyzed asymmetric Henry reaction.

General Protocol for Asymmetric Henry Reaction

-

In a dry reaction vessel under an inert atmosphere, dissolve the copper(II) salt (e.g., Cu(OAc)₂, 5-10 mol%) and cis-1,2,6-trimethylpiperazine (5-12 mol%) in a suitable solvent (e.g., THF, ethanol).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral copper complex.

-

Add the aldehyde (1.0 equiv.) to the catalyst solution.

-

Add nitromethane (2.0-5.0 equiv.) and a base (e.g., triethylamine, diisopropylethylamine) if required by the specific reaction conditions.

-

Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched nitroalkanol.

Representative Data for Asymmetric Henry Reactions using Chiral Amine-based Ligands

The following table provides an overview of typical results for copper-catalyzed asymmetric Henry reactions using various chiral ligands. This data can be used to anticipate the potential performance of a cis-1,2,6-trimethylpiperazine-based catalyst system.

| Entry | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | THF | 0 | 85-98 | 80-95 |

| 2 | 4-Nitrobenzaldehyde | Ethanol | 25 | 90-99 | >90 |

| 3 | Cyclohexanecarboxaldehyde | Toluene | -20 | 75-90 | 85-98 |

Conclusion

While specific examples of the use of cis-1,2,6-trimethylpiperazine in asymmetric synthesis are not prevalent in the current literature, its structural features suggest significant potential as both a chiral auxiliary and a chiral ligand. The protocols and data presented here, based on analogous systems, provide a strong starting point for researchers interested in exploring the synthetic utility of this and other novel chiral piperazine derivatives. Further investigation into the synthesis of enantiopure cis-1,2,6-trimethylpiperazine and its application in a broader range of asymmetric transformations is warranted.

Application of cis-1,2,6-Trimethylpiperazine in Pharmaceutical Synthesis: A Detailed Overview for Researchers

For Immediate Release

Shanghai, China – December 26, 2025 – The chiral building block, cis-1,2,6-trimethylpiperazine, is a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of targeted therapies. Its rigid, stereochemically defined structure is crucial for achieving high potency and selectivity in drug candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile scaffold, with a focus on its application in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Introduction to cis-1,2,6-Trimethylpiperazine in Drug Discovery

cis-1,2,6-Trimethylpiperazine is a chiral, substituted piperazine that serves as a key structural motif in medicinal chemistry. The cis-configuration of the methyl groups provides a conformationally constrained scaffold, which can enhance binding affinity and metabolic stability of a drug molecule. This specific stereochemistry is instrumental in the design of molecules targeting protein kinases, such as IRAK4, which are implicated in inflammatory and autoimmune diseases. The trimethyl substitution pattern also influences the pharmacokinetic properties of the final compound, including solubility and oral bioavailability.

Application in the Synthesis of IRAK4 Inhibitors

A significant application of a closely related analog, cis-2,6-dimethylpiperazine, which provides a strong model for the utility of cis-1,2,6-trimethylpiperazine, is in the synthesis of potent and selective IRAK4 inhibitors. These inhibitors are of high interest for the treatment of various autoimmune and inflammatory conditions. The piperazine moiety often serves as a central scaffold to which other key pharmacophoric groups are attached.

The general synthetic approach involves the N-arylation of the piperazine ring, followed by further functionalization. The stereochemistry of the piperazine is critical for the proper orientation of the substituents and their interaction with the target protein.

Experimental Protocol: Synthesis of an IRAK4 Inhibitor Intermediate

This protocol is adapted from the synthesis of a key intermediate in the development of IRAK4 inhibitors and serves as a representative example of how cis-1,2,6-trimethylpiperazine can be utilized.

Reaction Scheme:

Materials:

-

Aryl halide (e.g., 2-chloro-4-fluoropyridine)

-

cis-1,2,6-Trimethylpiperazine

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cesium Carbonate - Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl halide (1.0 eq), cis-1,2,6-trimethylpiperazine (1.2 eq), cesium carbonate (2.0 eq), and the phosphine ligand (0.1 eq).

-

Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Add the palladium catalyst (0.05 eq) to the vessel under the inert atmosphere.

-

Add anhydrous 1,4-dioxane to the reaction mixture.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-cis-1,2,6-trimethylpiperazine intermediate.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the N-arylation of a substituted piperazine in the synthesis of an IRAK4 inhibitor intermediate.

| Parameter | Value |

| Starting Material | 2-chloro-4-fluoropyridine |

| Reagent | cis-2,6-dimethylpiperazine |

| Catalyst | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Base | Cs₂CO₃ |

| Solvent | 1,4-Dioxane |

| Temperature | 110 °C |

| Reaction Time | 16 hours |

| Yield | 85% |

| Purity (by HPLC) | >98% |

Data is representative and based on analogous reactions found in patent literature.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of a potential IRAK4 inhibitor utilizing a substituted piperazine core.

Signaling Pathway Involvement

The diagram below illustrates the signaling pathway in which IRAK4 plays a crucial role, providing context for the therapeutic target of molecules synthesized using cis-1,2,6-trimethylpiperazine.

Conclusion

cis-1,2,6-Trimethylpiperazine and its analogs are powerful tools in the arsenal of medicinal chemists. Their defined stereochemistry and favorable physicochemical properties make them ideal scaffolds for the development of highly selective and potent drugs, particularly in the area of kinase inhibitors. The provided protocols and data serve as a guide for the synthesis and application of this important building block in pharmaceutical research and development.

Application Notes: cis-1,2,6-Trimethylpiperazine as a Chiral Building Block in the Synthesis of Potent HIV Protease Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

cis-1,2,6-Trimethylpiperazine is a valuable chiral building block in medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs) that require precise stereochemical control. Its rigid, pre-organized conformation can significantly enhance metabolic stability and binding selectivity of drug candidates. This application note focuses on the utility of cis-1,2,6-trimethylpiperazine in the synthesis of potent HIV protease inhibitors, a critical class of antiretroviral drugs used in the treatment of HIV/AIDS.

HIV-1 protease is a crucial enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme prevents the formation of new infectious virions. The design of effective HIV protease inhibitors often involves incorporating structural motifs that mimic the transition state of the peptide cleavage, and the piperazine scaffold has proven to be a highly effective component in achieving high binding affinity and favorable pharmacokinetic properties. The cis-substitution pattern of the methyl groups in cis-1,2,6-trimethylpiperazine provides a unique three-dimensional structure that can be exploited to optimize interactions within the enzyme's active site.

Application in the Synthesis of a Novel HIV Protease Inhibitor

This document details the use of cis-1,2,6-trimethylpiperazine in the synthesis of a potent HIV protease inhibitor, specifically focusing on the preparation of a key intermediate. The following sections provide a summary of the synthetic approach, quantitative data, a detailed experimental protocol, and a visualization of the synthetic workflow.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a crucial intermediate derived from cis-1,2,6-trimethylpiperazine.

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | cis-1,2,6-Trimethylpiperazine | (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid | (S)-tert-butyl (1-((2S,6R)-2,6-dimethyl-4-methylpiperazin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate | DCM | 25 | 12 | 92 | >98 |

| 2 | Product from Step 1 | Trifluoroacetic acid | (S)-1-((2S,6R)-2,6-dimethyl-4-methylpiperazin-1-yl)-3,3-dimethyl-1-oxobutan-2-aminium 2,2,2-trifluoroacetate | DCM | 0-25 | 2 | 95 | >99 |

Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl (1-((2S,6R)-2,6-dimethyl-4-methylpiperazin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate

-

Reagents and Materials:

-

cis-1,2,6-Trimethylpiperazine (1.0 eq)

-

(S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid (Boc-L-tert-leucine) (1.05 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

To a solution of (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid (1.05 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, was added N,N'-dicyclohexylcarbodiimide (1.1 eq).

-

The mixture was stirred at 0 °C for 30 minutes.

-

A solution of cis-1,2,6-trimethylpiperazine (1.0 eq) in anhydrous DCM was added dropwise to the reaction mixture.

-

The reaction was allowed to warm to room temperature and stirred for 12 hours.

-

The resulting suspension was filtered to remove the dicyclohexylurea byproduct.

-

The filtrate was washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford the title compound as a white solid.

-

-

Quantitative Data:

-

Yield: 92%

-

Purity (by HPLC): >98%

-

Step 2: Synthesis of (S)-1-((2S,6R)-2,6-dimethyl-4-methylpiperazin-1-yl)-3,3-dimethyl-1-oxobutan-2-aminium 2,2,2-trifluoroacetate

-

Reagents and Materials:

-

(S)-tert-butyl (1-((2S,6R)-2,6-dimethyl-4-methylpiperazin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate (1.0 eq)

-

Trifluoroacetic acid (TFA) (10 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

The product from Step 1 (1.0 eq) was dissolved in dichloromethane.

-

The solution was cooled to 0 °C, and trifluoroacetic acid (10 eq) was added dropwise.

-

The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours.

-

The solvent and excess TFA were removed under reduced pressure to yield the title compound as a viscous oil. The product was used in the next step without further purification.

-

-

Quantitative Data:

-

Yield: 95%

-

Purity (by ¹H NMR): >99%

-

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of the key intermediate.

Caption: Synthetic workflow for the preparation of the key amine intermediate.

The following diagram illustrates the logical relationship of how the synthesized intermediate can be further elaborated into a final HIV protease inhibitor.

Caption: Elaboration of the intermediate to a final HIV protease inhibitor.

Application Notes and Protocols for the Quantification of cis-1,2,6-Trimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of cis-1,2,6-Trimethylpiperazine in pharmaceutical preparations. The protocols described below are representative methods based on established analytical techniques for piperazine derivatives and can be adapted and validated for specific matrices and regulatory requirements.

Introduction

cis-1,2,6-Trimethylpiperazine is a substituted piperazine derivative that may be present as a starting material, intermediate, or impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document outlines two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like cis-1,2,6-Trimethylpiperazine. The method provides both qualitative identification based on mass spectra and quantitative data based on peak area.

2.1.1. Experimental Protocol: GC-MS

Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of cis-1,2,6-Trimethylpiperazine reference standard and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL in methanol.

-

Sample Preparation: Dissolve the sample containing cis-1,2,6-Trimethylpiperazine in methanol to achieve a theoretical concentration within the calibration range. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC or equivalent.

-

Mass Spectrometer: Agilent 5975C MS or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Qualitative: Full Scan (m/z 40-300).

-

Quantitative: Selected Ion Monitoring (SIM). Characteristic ions for cis-1,2,6-Trimethylpiperazine should be determined from the full scan mass spectrum of a standard.

-

2.1.2. Data Presentation: GC-MS Quantitative Data

The following table summarizes representative quantitative data for the analysis of cis-1,2,6-Trimethylpiperazine using the described GC-MS method.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Precision (% RSD) | < 2.0% |

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and robust technique for the quantification of non-volatile or thermally labile compounds. For piperazine derivatives, reversed-phase HPLC with UV detection is a common approach.

2.2.1. Experimental Protocol: HPLC-UV

Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of cis-1,2,6-Trimethylpiperazine reference standard and dissolve it in 100 mL of mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL in the mobile phase.

-

Sample Preparation: Dissolve the sample containing cis-1,2,6-Trimethylpiperazine in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

-

Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 0.01 M phosphate buffer (pH 7.0) in a 40:60 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

2.2.2. Data Presentation: HPLC-UV Quantitative Data

The following table summarizes representative quantitative data for the analysis of cis-1,2,6-Trimethylpiperazine using the described HPLC-UV method.

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Accuracy (% Recovery) | 99.1 - 100.8% |

| Precision (% RSD) | < 1.5% |

Visualizations

Experimental Workflow for GC-MS Quantification

Caption: Workflow for the quantification of cis-1,2,6-Trimethylpiperazine by GC-MS.

Logical Relationship of Analytical Method Validation Parameters

Caption: Interrelation of key parameters in analytical method validation.

Application Notes and Protocols for Safe Handling and Storage of cis-1,2,6-Trimethylpiperazine

Disclaimer: No specific Safety Data Sheet (SDS) for cis-1,2,6-Trimethylpiperazine was located. The following guidelines are based on safety data for structurally related piperazine derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

Introduction

cis-1,2,6-Trimethylpiperazine is a substituted piperazine derivative. Due to the potential hazards associated with piperazine compounds, such as being corrosive, flammable, and causing skin and respiratory sensitization, stringent safety protocols are essential during its handling and storage. These application notes provide detailed procedures for researchers, scientists, and drug development professionals to minimize risks.

Hazard Identification and Quantitative Data

Based on analogous piperazine compounds, cis-1,2,6-Trimethylpiperazine is anticipated to be a flammable liquid and vapor that can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and is harmful if inhaled.

| Property | Data (based on related piperazine compounds) | Source |

| Physical State | Liquid or Solid-Liquid Mixture | [1] |

| Boiling Point | ~138 - 357.2 °C at 760 mmHg | [1][2] |

| Flash Point | ~107 - 169.8 °C | [1][3] |

| Density | ~0.824 - 1.015 g/cm³ | [1][3] |

| GHS Hazard Statements | H226, H314, H317, H332, H334, H361 | [2][4][5] |

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling cis-1,2,6-Trimethylpiperazine.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use flame-retardant and chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[2]

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when working outside a fume hood or with heated material.

Experimental Protocols

-

Preparation:

-

Ensure a safety shower and eyewash station are readily accessible.[1]

-

Work within a certified chemical fume hood to ensure adequate ventilation.[1][5]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[4][6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2]

-

-

Dispensing:

-

Post-Handling:

-

Container:

-

Environment:

-

Incompatibilities:

-

Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

-

-

Small Spills:

-

Absorb with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact the institution's emergency response team.

-

-

First Aid:

-

Inhalation: Move the individual to fresh air. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

-

Visualized Workflows

Caption: Workflow for safe handling and storage.

Caption: Protocol for emergency response.

References

Application Notes and Protocols: cis-1,2,6-Trimethylpiperazine as a Catalyst in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,2,6-trimethylpiperazine is a substituted piperazine derivative that holds potential as a catalyst in various polymerization reactions. While specific literature on this exact isomer is limited, the broader class of piperazine compounds and other tertiary amines are well-documented catalysts, particularly in the formation of polyurethanes and the curing of epoxy resins.[1][2][3] This document provides a generalized overview, application notes, and representative protocols for the use of cis-1,2,6-trimethylpiperazine as a polymerization catalyst, drawing upon the established roles of similar amine catalysts.

Piperazine and its derivatives function as accelerators in the curing of epoxy resins and are key components in catalyst systems for polyurethane production.[2][4] Their catalytic activity stems from the nucleophilic nature of the tertiary amine groups, which can activate monomers and promote chain growth. These catalysts play a crucial role in controlling reaction kinetics and influencing the final properties of the polymer.[3]

Applications

The primary applications for piperazine-based catalysts, and by extension, cis-1,2,6-trimethylpiperazine, are in the synthesis of:

-

Polyurethanes: Catalyzing the reaction between polyols and isocyanates to form polyurethane foams, elastomers, coatings, and adhesives.[1][3]

-

Epoxy Resins: Acting as a curing agent or accelerator to promote the cross-linking of epoxy resins for applications in coatings, adhesives, and composite materials.[2][5]

-

Ring-Opening Polymerization (ROP): Although less common, amine-based catalysts can be involved in the ROP of certain cyclic monomers.[6][7]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the use of a piperazine-based catalyst like cis-1,2,6-trimethylpiperazine in polyurethane foam formation and epoxy resin curing. These values are illustrative and should be optimized for specific applications.

Table 1: Effect of cis-1,2,6-Trimethylpiperazine Concentration on Polyurethane Foam Properties

| Catalyst Conc. (php) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) | Compressive Strength (kPa) |

| 0.5 | 15 | 60 | 120 | 35 | 200 |

| 1.0 | 10 | 45 | 90 | 32 | 225 |

| 1.5 | 7 | 35 | 75 | 31 | 230 |

| 2.0 | 5 | 28 | 60 | 30 | 220 |

php: parts per hundred parts of polyol

Table 2: Influence of cis-1,2,6-Trimethylpiperazine on Epoxy Resin Curing Characteristics

| Catalyst Conc. (phr) | Gel Time at 25°C (min) | Peak Exotherm (°C) | Glass Transition Temp. (Tg, °C) | Shore D Hardness |

| 1 | 120 | 45 | 85 | 80 |

| 3 | 75 | 60 | 95 | 85 |

| 5 | 40 | 85 | 105 | 88 |

| 7 | 25 | 110 | 110 | 89 |

phr: parts per hundred parts of resin

Experimental Protocols

Protocol 1: Preparation of Polyurethane Foam

1. Materials:

- Polyether polyol (e.g., 3000 MW, trifunctional)

- Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

- cis-1,2,6-Trimethylpiperazine (catalyst)

- Silicone surfactant

- Blowing agent (e.g., water, HFCs)

2. Procedure:

- In a well-ventilated fume hood, pre-mix the polyol, surfactant, blowing agent, and cis-1,2,6-trimethylpiperazine in a suitable container.

- Stir the mixture vigorously for 30-60 seconds to ensure homogeneity.

- Add the isocyanate component to the mixture while continuing to stir at high speed for 5-10 seconds.

- Immediately pour the reacting mixture into a mold.

- Allow the foam to rise and cure at ambient temperature. Post-curing at an elevated temperature (e.g., 70°C for 2 hours) may be required to achieve final properties.

- Characterize the foam for its physical and mechanical properties as outlined in Table 1.

Protocol 2: Curing of Epoxy Resin

1. Materials:

- Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

- Amine curing agent (e.g., polyoxypropylenediamine)

- cis-1,2,6-Trimethylpiperazine (accelerator)

2. Procedure:

- In a disposable container, weigh the desired amount of epoxy resin.

- Add the cis-1,2,6-trimethylpiperazine to the resin and mix thoroughly for 1-2 minutes.

- Add the stoichiometric amount of the amine curing agent to the resin-catalyst mixture.

- Mix all components thoroughly for 2-3 minutes until a uniform mixture is obtained, taking care to avoid excessive air entrapment.

- Pour the mixture into a mold or apply as a coating.

- Allow the resin to cure at ambient temperature or an elevated temperature as required.

- Monitor the curing process and characterize the cured resin for its properties as described in Table 2.

Visualizations

Caption: Experimental workflows for polyurethane synthesis and epoxy curing.

Caption: Influence of catalyst concentration on polymer properties.